6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC16786442
Molecular Formula: C15H10ClN5O2S
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10ClN5O2S |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C15H10ClN5O2S/c16-11-5-1-10(2-6-11)14-19-20-13(17-18-15(20)24-14)9-3-7-12(8-4-9)21(22)23/h1-8,14,19H |
| Standard InChI Key | BDEDBIHJANMFNW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2NN3C(=NN=C3S2)C4=CC=C(C=C4)[N+](=O)[O-])Cl |
Introduction
Structural Analysis and Molecular Architecture
Core Heterocyclic Framework
The compound’s structure centers on a 5,6-dihydro-[1,2,] triazolo[3,4-b] thiadiazole scaffold, a bicyclic system comprising a triazole ring fused to a thiadiazole moiety. The triazole ring contributes nitrogen-rich electron density, while the thiadiazole sulfur atom introduces polarity and conformational rigidity . The dihydro configuration at positions 5 and 6 reduces ring strain, enhancing stability compared to fully aromatic analogs.
Substituent Effects
The 4-chlorophenyl group at position 6 and 4-nitrophenyl group at position 3 introduce distinct electronic and steric properties. Chlorine’s electronegativity augments lipophilicity and membrane permeability, while the nitro group’s electron-withdrawing nature polarizes the aromatic system, potentially influencing binding interactions with biological targets . X-ray crystallography of analogous compounds reveals planar conformations stabilized by π-π stacking between aromatic substituents .
Synthetic Methodologies
Traditional Condensation Approaches
Early syntheses relied on refluxing 3-mercapto-4-amino-5-substituted-4H-1,2,4-triazole with aromatic aldehydes in acidic conditions. For example, Demirbas et al. documented the condensation of 4-amino-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde and 4-nitrobenzaldehyde in ethanol under HCl catalysis, yielding the target compound after 12–18 hours . While effective, these methods suffer from prolonged reaction times (8–24 hours) and moderate yields (50–65%).
Microwave-Assisted Synthesis
Modern protocols leverage microwave irradiation to accelerate reaction kinetics. Raval et al. demonstrated that irradiating a mixture of 4-chloro-3-methylphenoxy-methyl triazole precursor and 4-nitrobenzaldehyde on acidic alumina at 300 W for 5–8 minutes achieves yields exceeding 85% . Key advantages include:
Table 1: Comparison of Synthesis Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–18 hours | 5–8 minutes |
| Yield | 50–65% | 80–90% |
| Purity | 90–92% | 95–98% |
| Energy Consumption | High | Low |
This method’s efficiency stems from uniform dielectric heating, which minimizes side reactions and enhances regioselectivity .
Pharmacological Properties
Antimicrobial Activity
In vitro studies against Staphylococcus aureus and Escherichia coli reveal minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL, outperforming ampicillin controls (MIC: 50 µg/mL). The chloro-nitro substitution pattern is hypothesized to disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .
Anti-Inflammatory Effects
Carrageenan-induced rat paw edema assays show 40–50% inhibition at 10 mg/kg doses, comparable to diclofenac (55% inhibition). Molecular docking suggests the nitro group forms hydrogen bonds with cyclooxygenase-2 (COX-2) active sites, reducing prostaglandin synthesis .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3):
-
δ 2.14 ppm (s, 3H, CH3 from 4-chloro-3-methylphenoxy)
-
δ 5.71 ppm (bs, 1H, NH)
13C NMR (CDCl3):
Infrared (IR) Spectroscopy
Applications in Drug Development
The compound’s dual antimicrobial/anti-inflammatory profile positions it as a lead candidate for multitarget therapies. Structural analogs are under investigation for topical formulations targeting acne vulgaris and wound infections . Computational ADMET predictions indicate favorable bioavailability (LogP: 3.2) and low hepatotoxicity risks .
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